molecular formula C6H15ClFN B13052801 (R)-1-Fluoro-3,3-dimethylbutan-2-amine hcl

(R)-1-Fluoro-3,3-dimethylbutan-2-amine hcl

Cat. No.: B13052801
M. Wt: 155.64 g/mol
InChI Key: QNPFAJPALFGGCY-JEDNCBNOSA-N
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Description

®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is a chiral amine compound with a fluorine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-3,3-dimethylbutan-2-amine.

    Fluorination: The precursor undergoes fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom.

    Hydrochloride Formation: The resulting ®-1-Fluoro-3,3-dimethylbutan-2-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, where the amine can be deprotonated to form the free base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

Scientific Research Applications

®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the effects of fluorinated amines on biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    1-Fluoro-3,3-dimethylbutane: A non-amine analog with different reactivity.

    3,3-Dimethylbutan-2-amine: The non-fluorinated analog with different chemical properties.

Uniqueness

®-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a chiral center. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C6H15ClFN

Molecular Weight

155.64 g/mol

IUPAC Name

(2R)-1-fluoro-3,3-dimethylbutan-2-amine;hydrochloride

InChI

InChI=1S/C6H14FN.ClH/c1-6(2,3)5(8)4-7;/h5H,4,8H2,1-3H3;1H/t5-;/m0./s1

InChI Key

QNPFAJPALFGGCY-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)[C@H](CF)N.Cl

Canonical SMILES

CC(C)(C)C(CF)N.Cl

Origin of Product

United States

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